molecular formula C24H19N3 B11665408 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole

9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole

Cat. No.: B11665408
M. Wt: 349.4 g/mol
InChI Key: YGJCDDKFBRKRDU-UHFFFAOYSA-N
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Description

9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole is a heterocyclic compound that belongs to the imidazo[1,2-A]benzimidazole family. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]benzimidazole core substituted with an allyl group at the 9th position and a biphenyl group at the 2nd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One efficient method involves the use of biphenyl-4-yl-substituted imidazo[1,2-A]benzimidazole derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as protein tyrosine phosphatase and activate pathways like AMP-activated protein kinase. These interactions lead to various biological effects, including anti-inflammatory and antiplatelet activities .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole exhibits unique properties due to the presence of the allyl group. This substitution enhances its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19N3

Molecular Weight

349.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C24H19N3/c1-2-16-26-22-10-6-7-11-23(22)27-17-21(25-24(26)27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15,17H,1,16H2

InChI Key

YGJCDDKFBRKRDU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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